N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine
Description
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is a hybrid compound featuring a fused bicyclic imidazo[1,2-a]benzimidazole core conjugated to a dipeptide moiety (L-methionyl-D-valine). The imidazo[1,2-a]benzimidazole scaffold is structurally analogous to purine bases, which may confer DNA-binding properties or kinase inhibitory activity. The peptide component could enhance solubility or target specificity compared to purely aromatic analogs .
Properties
Molecular Formula |
C20H27N5O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H27N5O4S/c1-12(2)16(18(27)28)23-17(26)14(8-11-30-3)22-20(29)25-10-9-24-15-7-5-4-6-13(15)21-19(24)25/h4-7,12,14,16H,8-11H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)/t14-,16+/m0/s1 |
InChI Key |
XQDAWIQTQMCMSY-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis generally involves the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core : This is often achieved by cyclization reactions involving appropriate precursors such as 2-amino benzaldehydes and carboxylic acids.
Coupling with Amino Acids : The core structure is then coupled with amino acids like L-methionine and D-valine using coupling reagents such as N,N'-carbonyldiimidazole (CDI) or other activating agents.
Detailed Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Amino benzaldehyde, Carboxylic acid | Heat in solvent (e.g., DMF) | Varies (typically 50-80%) |
| 2 | CDI, L-methionine, D-valine | Stir at room temperature or mild heating | Varies (typically 60-90%) |
Example Synthesis of Related Compounds
One method involved using CDI to activate carboxylic acids for coupling reactions:
- Example Reaction :
- A mixture of L-methionine and CDI in DMF was stirred at room temperature for several hours. After completion, the reaction mixture was quenched with water and extracted with ethyl acetate.
- The organic layer was dried over sodium sulfate and concentrated to yield the desired product.
Yield Analysis
The yields for these types of reactions can vary significantly based on the choice of solvents, temperatures, and purification methods employed:
| Compound | Yield (%) | Methodology |
|---|---|---|
| Compound A | 85% | CDI activation followed by extraction |
| Compound B | 72% | Direct coupling in DMF |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine can undergo various chemical reactions, including:
Oxidation: The methionyl residue can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The imidazo[1,2-a]benzimidazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]benzimidazole moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized methionyl derivatives, reduced imidazo[1,2-a]benzimidazole compounds, and substituted analogs with various functional groups attached to the core structure.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds related to imidazo[1,2-a]benzimidazole derivatives exhibit promising activity against various cancer types. For instance, studies have shown that these compounds can selectively inhibit specific kinases involved in cancer progression. The ability to target the DDR1 kinase has been highlighted as a potential therapeutic strategy for treating non-small cell lung cancer (NSCLC) and other malignancies .
2. Antimicrobial Properties
The imidazo[1,2-a]benzimidazole scaffold has also been explored for its antimicrobial effects. Compounds derived from this structure have demonstrated activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
3. Neurological Applications
There is emerging evidence suggesting that derivatives of N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine may have neuroprotective effects. Initial studies indicate potential benefits in models of neurodegenerative diseases, although further research is required to establish efficacy and mechanisms .
Case Studies
Case Study 1: Cancer Treatment
In a study investigating the effects of imidazo[1,2-a]benzimidazole derivatives on NSCLC cells, it was found that specific compounds could inhibit cell migration and invasion significantly. The compound was tested at varying concentrations (IC50 values were reported), demonstrating a dose-dependent response in tumorigenicity assays .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related compounds against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to existing antibiotics .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biochemical pathways and producing therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analog: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Key Features :
- Core Structure : Tetrahydroimidazo[1,2-a]pyridine with ester and nitrile substituents.
- Molecular Weight : Reported as 51% (likely a typographical error; exact value unspecified).
- Melting Point : 243–245°C.
- Spectroscopic Data : ¹H NMR (δ 1.25–7.85 ppm), ¹³C NMR (δ 14.5–165.0 ppm), IR (ν 1740 cm⁻¹ for ester C=O), and HRMS confirmation .
Comparison :
- The target compound lacks the pyridine ring and ester groups but shares a fused bicyclic system. The peptide moiety in the target may increase hydrophilicity compared to the lipophilic nitrophenyl and phenethyl groups in this analog.
Structural Analog: 2,3-Dihydro-1H-imidazo{1,2-A}pyrimidin-5-one Derivatives
Key Features :
Comparison :
- The pyrimidinone core differs from the benzimidazole system in the target compound but retains a fused bicyclic architecture. The morpholine substituents in this analog may enhance solubility, similar to the peptide chain in the target.
- The target’s benzimidazole core could provide stronger π-π stacking interactions with biological targets compared to pyrimidinones .
Structural Analog: N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide
Key Features :
Comparison :
- The target’s peptide conjugation likely requires different synthetic strategies (e.g., solid-phase peptide synthesis) compared to the straightforward alkylation used for this analog .
Research Implications and Gaps
- Synthesis : The target compound’s peptide component necessitates coupling reagents (e.g., HATU) and protection/deprotection steps, contrasting with the alkylation or cyclization methods used for analogs .
- Bioactivity: While imidazo-pyrimidinones and pyridine derivatives show kinase or antimicrobial activity , the target’s peptide-benzimidazole hybrid could target proteases or nucleic acids, warranting further study.
- Data Limitations : Specific physicochemical and pharmacological data for the target compound are absent in the provided evidence, highlighting the need for experimental validation.
Biological Activity
N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : (2S)-2-[(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)amino]-3-methylbutanoic acid
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- Purity : 95% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a series of newly synthesized benzimidazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (Lung) | 2.12 ± 0.21 | 2D |
| Compound 6 | HCC827 (Lung) | 5.13 ± 0.97 | 2D |
| Compound 8 | NCI-H358 (Lung) | 0.85 ± 0.05 | 2D |
| Compound 9 | MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxicity |
These findings indicate that compounds with the imidazolinyl group exhibit substantial antitumor activity, particularly in two-dimensional cell culture assays .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.
- Targeting Specific Pathways : There is evidence that these compounds may inhibit specific signaling pathways associated with tumor growth and survival .
Case Study 1: Lung Cancer Treatment
A study involving lung cancer cell lines demonstrated that compounds derived from benzimidazole exhibited IC50 values significantly lower than established chemotherapeutics. The study emphasized the selectivity of these compounds towards malignant cells while sparing normal fibroblasts .
Case Study 2: Synergistic Effects with Other Drugs
Research has shown that combining this compound with other anticancer agents resulted in enhanced cytotoxic effects compared to monotherapy. This suggests a potential for developing combination therapies that could improve clinical outcomes for patients with resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
